3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
Description
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a substituted quinoline core. The quinoline scaffold is modified at positions 3, 4, and 6 with a 4-ethylbenzoyl group, a morpholin-4-yl moiety, and a methoxy group, respectively. The hydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.ClH/c1-3-16-4-6-17(7-5-16)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZVOOXJUSNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure suggests a variety of biological activities, which have been explored in recent research. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C23H25ClN2O3
- Molecular Weight : 412.9 g/mol
- CAS Number : 2097922-15-9
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 2097922-15-9 |
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting potential anti-cancer properties.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help in reducing oxidative stress within cells.
- Interaction with Cellular Pathways : The compound appears to modulate various signaling pathways involved in cell survival and apoptosis, which is crucial for cancer therapy.
Anticancer Properties
A significant focus of research has been on the anticancer potential of this compound. In vitro studies demonstrated that it effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Some studies have reported antimicrobial activity against a range of pathogens. This suggests that the compound could be beneficial in treating infections, although further research is needed to confirm these effects in vivo.
Case Studies
- Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.
- Antioxidant Activity Assessment :
- Research conducted by Phytotherapy Research assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an adjunct in oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride with related quinoline derivatives:
Key Observations:
Morpholine vs. Amino/Other Groups: The target compound’s morpholin-4-yl group at position 4 contrasts with amino (in 4k) or dimethoxyphenyl (in ) groups. Morpholine enhances solubility and may facilitate hydrogen bonding with targets like kinase ATP-binding pockets, whereas amino groups (as in 4k) could participate in stronger hydrogen bonds but may reduce metabolic stability .
Ethylbenzoyl vs.
Methoxy Substituents: The methoxy group at position 6 is shared with the compound from , contributing to electron-donating effects that may stabilize aromatic interactions or reduce oxidative metabolism.
Physicochemical and Pharmacological Properties
*Estimated based on substituent contributions.
Pharmacological Insights:
- The 4-chlorophenyl group in 4k and is associated with antimicrobial activity, but the target compound’s ethylbenzoyl may shift selectivity toward cancer targets .
Challenges and Opportunities
- Structural Rigidity: The target compound’s direct morpholine attachment may confer rigidity, enhancing binding affinity compared to the flexible ethyl-linked morpholine in compound 90 .
- Metabolic Stability: Methoxy groups in the target and may reduce oxidative metabolism, whereas amino groups (as in 4k) could increase susceptibility to enzymatic degradation .
Q & A
Q. What are the established synthetic routes for 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves constructing the quinoline core followed by introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:
- Quinoline Core Formation : Cyclization of aniline derivatives with carbonyl-containing reagents under acidic conditions .
- Functionalization : Introducing the 4-ethylbenzoyl group via Friedel-Crafts acylation and the morpholin-4-yl group via Buchwald-Hartwig amination .
- Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification via column chromatography or recrystallization improves yield (>75%) and purity (>95%) .
Q. How can X-ray crystallography and software like SHELX be utilized to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and substituent orientation. Methodological steps include:
- Data Collection : Use synchrotron radiation for high-resolution data.
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, leveraging constraints for morpholine ring geometry .
- Validation : Cross-validate with NMR (¹H, 13C) and DFT calculations to resolve discrepancies in torsional angles or hydrogen bonding networks .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound's mechanism of enzyme inhibition?
To elucidate the mechanism:
- Target Identification : Perform kinase profiling assays or thermal shift assays to identify binding partners .
- Kinetic Studies : Use Michaelis-Menten analysis to determine inhibition constants (Ki) under varying substrate concentrations.
- Structural Analysis : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations to map interactions with active sites, focusing on the ethylbenzoyl group’s hydrophobic interactions .
Q. How should researchers approach structure-activity relationship (SAR) studies to modify the quinoline core for enhanced pharmacological properties?
SAR strategies include:
- Substituent Variation : Replace the 6-methoxy group with ethoxy or halogen groups to assess solubility and potency changes .
- Morpholine Ring Modifications : Test pyrrolidine or piperazine analogs to evaluate steric and electronic effects on receptor binding .
- Bioisosteric Replacement : Substitute the 4-ethylbenzoyl group with sulfonyl or carbamate groups to improve metabolic stability .
Q. What strategies are effective in addressing discrepancies in reported biological activity data across different studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigation approaches:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and inhibitor concentrations .
- Purity Verification : Characterize batches via HPLC-MS to rule out degradation products or isomers .
- Structural Reanalysis : Re-examine crystallographic data (e.g., using SHELXPRO) to confirm the absence of twinning or disorder .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of disordered morpholine rings .
- Synthetic Chemistry : Prioritize Buchwald-Hartwig amination over Ullman coupling for morpholine attachment to avoid copper-mediated side reactions .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate findings with orthogonal methods (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
